Cytotoxicity Against Cancer Cell Lines: Chrysomycin A vs. Doxorubicin and Chrysomycin B
Chrysomycin A exhibits nanomolar-range cytotoxicity against a panel of human cancer cell lines, significantly surpassing the potency of the clinical agent doxorubicin and the closely related analog chrysomycin B [1]. In the ME-180 cervical cancer cell line, the IC50 of chrysomycin A is 0.0059 ng/mL, which is approximately 1,491-fold more potent than doxorubicin (IC50 = 8.8 ng/mL) and 14-fold more potent than chrysomycin B (IC50 = 0.085 ng/mL) [2]. This potency advantage is maintained across both doxorubicin-sensitive and resistant cell lines, underscoring a robust cytotoxic profile not shared by the comparator [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0059 ng/mL (ME-180 cell line) |
| Comparator Or Baseline | Doxorubicin IC50 = 8.8 ng/mL; Chrysomycin B IC50 = 0.085 ng/mL (both ME-180) |
| Quantified Difference | Chrysomycin A is 1,491× more potent than doxorubicin; 14× more potent than chrysomycin B |
| Conditions | 72-hour MTT assay; human cervical carcinoma ME-180 cells |
Why This Matters
This extreme potency differential establishes Chrysomycin A as a high-value lead scaffold for anticancer drug discovery programs targeting resistant phenotypes.
- [1] Wada SI, et al. Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. J Antibiot (Tokyo). 2017;70(11):1078-1082. View Source
- [2] Nature Table 2. Cytotoxicity of chrysomycin analogs. IC50 (ng ml−1). View Source
- [3] Wada SI, et al. Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. J Antibiot (Tokyo). 2017;70(11):1078-1082. Results section. View Source
